(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone
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Overview
Description
The compound contains several functional groups including a benzo[d]imidazole, an azetidine, and a phenyl group. The benzo[d]imidazole is a fused aromatic ring system that is a part of many biologically active compounds . The azetidine ring is a four-membered cyclic amine, which is found in many pharmaceuticals. The phenyl group is a common structural component in many organic compounds.
Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Compounds
The use of microwave-assisted synthesis has been explored for the rapid and efficient generation of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones. These compounds have demonstrated significant pharmacological activities, including antibacterial and antifungal properties, against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Antimicrobial Activity of Schiff Bases and Azetidinones
The synthesis and evaluation of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have shown promising results, particularly in exhibiting antibacterial and antifungal activities. Certain compounds with chloro and methoxy groups have been highlighted for their significant antimicrobial activity (Patel & Patel, 2011).
Antioxidant Properties of Bromophenol Derivatives
Bromophenol derivatives, including those synthesized from reactions such as bromination and demethylation, have shown effective antioxidant properties. These compounds have been evaluated through various assays, indicating their potential as potent antioxidants compared to standard compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Çetinkaya et al., 2012).
Tubulin Polymerization Inhibitors for Cancer Therapy
Research into (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates has uncovered their role as tubulin polymerization inhibitors. Certain conjugates have been identified for their antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (Mullagiri et al., 2018).
Future Directions
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(5-bromo-2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O/c18-11-5-6-13(19)12(7-11)17(23)22-8-10(9-22)16-20-14-3-1-2-4-15(14)21-16/h1-7,10H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRDIHPSIDYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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